Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate
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Overview
Description
Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25354 g/mol It is known for its unique structure, which includes a benzoate group attached to a sulfur-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfur moiety in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoate group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzoate derivatives .
Scientific Research Applications
Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfur moiety in the compound is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the sulfur moiety and has different chemical properties and applications.
Methyl 4-(methylthio)benzoate: Contains a sulfur moiety but differs in its oxidation state and reactivity.
Methyl 4-(methylsulfonyl)benzoate: Has a sulfone group instead of the imino(methyl)oxo-lambda6-sulfanyl group, leading to different chemical behavior and applications
Properties
IUPAC Name |
methyl 4-(methylsulfonimidoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-9(11)7-3-5-8(6-4-7)14(2,10)12/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCURWEBARIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147096-51-2 |
Source
|
Record name | methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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